Product packaging for 7-Chloro-6-fluorochroman-4-one(Cat. No.:CAS No. 1092349-37-5)

7-Chloro-6-fluorochroman-4-one

Cat. No.: B2568516
CAS No.: 1092349-37-5
M. Wt: 200.59
InChI Key: LWVWBEUHAGWKJR-UHFFFAOYSA-N
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Description

7-Chloro-6-fluorochroman-4-one (CAS 1092349-37-5) is a halogenated derivative of chroman-4-one, a privileged heterobicyclic scaffold in medicinal chemistry . This compound serves as a key synthetic building block for the isolation, design, and synthesis of novel lead compounds with diverse biological activities . The chroman-4-one core is a fusion of a benzene ring with a dihydropyran ring, and the absence of a C2-C3 double bond compared to chromones contributes to significant variations in its pharmacological profile . The specific chloro- and fluoro- substitutions on the aromatic ring make this compound a valuable intermediate for developing molecules with enhanced potency, particularly in anticancer research. Analogs featuring halogenated chroman-4-one structures have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . Furthermore, the chromanone scaffold is found in compounds acting as GPR119 agonists, anti-HIV agents, and anti-tobacco mosaic virus agents, highlighting its versatility in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO2 B2568516 7-Chloro-6-fluorochroman-4-one CAS No. 1092349-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-6-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVWBEUHAGWKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Chloro 6 Fluorochroman 4 One and Structural Analogues

Established Synthetic Pathways to Chroman-4-ones

Traditional methods for the construction of the chroman-4-one skeleton have laid the groundwork for more advanced synthetic strategies. These established pathways are often reliable and provide good yields, though they may require harsh conditions or multi-step procedures.

Base-Mediated Aldol (B89426) Condensation and Subsequent Intramolecular Oxa-Michael Addition Protocols

A cornerstone in the synthesis of chroman-4-ones is the base-catalyzed aldol condensation. masterorganicchemistry.comlibretexts.orglumenlearning.com This reaction typically involves the reaction of a ketone enolate with an aldehyde or another ketone to form a β-hydroxy ketone or aldehyde, known as an "aldol". masterorganicchemistry.comlumenlearning.com In the context of chroman-4-one synthesis, this is often followed by a dehydration step to yield a conjugated enone. libretexts.org

The Claisen-Schmidt condensation, a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is a relevant and widely used variation for creating the chalcone (B49325) precursors to chroman-4-ones. libretexts.org

Application of Microwave Irradiation in Optimized Synthesis Procedures

To address some of the limitations of classical heating methods, such as long reaction times, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. youtube.comresearchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by conventional heating. youtube.comuns.ac.id

In the context of chroman-4-one synthesis, microwave assistance has been successfully applied to various reaction types, including heterocyclizations and coupling reactions. youtube.com For instance, a Claisen-Schmidt condensation to form chalcones, the precursors to chroman-4-ones, was achieved in significantly shorter times with good yields using microwave irradiation compared to conventional stirring at room temperature. uns.ac.id The use of a catalyst-free microwave-assisted method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) highlights the potential for greener and more efficient synthetic protocols. organic-chemistry.org

Innovative and Environmentally Benign Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more sustainable and atom-economical routes to complex molecules. These innovative approaches often utilize novel catalytic systems and energy sources to minimize waste and avoid harsh reaction conditions.

Metal-Free Cascade Radical Cyclization for Chroman-4-one Derivatives

A significant development in the synthesis of chroman-4-ones is the use of metal-free cascade radical cyclization reactions. d-nb.infomdpi.commdpi.com These reactions often proceed under mild conditions and exhibit high functional group tolerance. mdpi.com A common strategy involves the generation of a radical species which then initiates a cascade of bond-forming events, culminating in the formation of the chroman-4-one ring system. d-nb.infomdpi.com

For example, a practical method for the synthesis of ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates, initiated by an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com Similarly, carbamoylated chroman-4-ones can be synthesized through the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions, which then undergo a decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes. mdpi.com These methods offer an attractive alternative to traditional syntheses, avoiding the use of potentially toxic and expensive heavy metals.

Visible-Light-Mediated Synthetic Transformations

The use of visible light as a renewable energy source for chemical transformations has gained considerable traction. rsc.orgfrontiersin.orgfrontiersin.orgresearchgate.net Photoredox catalysis, in particular, has enabled the development of novel and efficient methods for the synthesis of a wide range of organic molecules, including chroman-4-ones. frontiersin.orgresearchgate.net

Visible-light-induced cascade radical cyclization provides a powerful and environmentally friendly approach to sulfone-functionalized chroman-4-ones and chromans from arylsulfinic acids and o-(allyloxy)arylaldehydes without the need for an external photocatalyst. rsc.org Furthermore, a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.orgfrontiersin.org This method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and demonstrates good functional group tolerance under mild conditions. frontiersin.orgfrontiersin.org Photocatalytic methods have also been developed for the synthesis of amide-substituted chroman-4-ones via a decarboxylative radical cascade cyclization, showcasing the versatility of visible-light-mediated synthesis. bohrium.com

Asymmetric Synthesis for Enantiopure Halogenated Chroman-4-one Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and several strategies have been developed for the enantioselective synthesis of chroman-4-ones.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to facilitate the catalytic asymmetric synthesis of chroman derivatives via an intramolecular oxy-Michael addition with high enantioselectivity. rsc.org Similarly, chiral thiourea (B124793) catalysts have been employed in the enantioselective intramolecular Michael-type cyclization to construct chiral 3-nitro-4-chromanones with high diastereoselectivities and good to excellent enantioselectivities. rsc.org

Another approach involves the use of chiral metal complexes. For instance, a chiral N,N′-dioxide nickel(II) complex can catalyze an asymmetric intramolecular conjugate addition to afford flavanones and a chromanone with generally high yields. nih.gov Furthermore, decarboxylative Michael reactions between α-substituted azlactones and chromone-3-carboxylic acids can lead to the formation of chromanones bearing an azlactone structural unit, which can be further transformed into protected α,α-disubstituted α-amino acid derivatives. mdpi.comnih.gov Enzymatic strategies, such as the use of a benzaldehyde (B42025) lyase in an intramolecular nondecarboxylative reaction, have also been developed for the generation of chiral chroman-4-one derivatives with high enantiomeric excess. rsc.org

Enzyme-Catalyzed Asymmetrization Reactions in Stereoselective Synthesis

Enzyme-catalyzed reactions offer a powerful and green approach to producing optically active chroman-4-ones. These biocatalytic methods are valued for their high stereoselectivity under mild conditions. nih.govnih.gov A key strategy is the desymmetrization of prochiral or meso compounds, where an enzyme selectively modifies one of two identical functional groups, creating a chiral center. nih.gov

Lipases are the most commonly used enzymes for this purpose, particularly in the asymmetric synthesis of chiral synthons from prochiral 1,3-propanediols. nih.govcanada.cantnu.no The desymmetrization can be achieved through enantioselective acylation or deacetylation. For instance, Candida rugosa lipase (B570770) has been successfully used in the deacetylation of (±)-3-acetoxymethylchromanones, although with moderate enantioselectivity. researchgate.net Similarly, the lipase-catalyzed desymmetric hydrolysis of a prochiral diester has been employed to efficiently produce the chiral chroman skeleton of vitamin E. rsc.org

The process involves the transformation of a prochiral compound into a chiral product with high enantiomeric excess (e.e.). nih.gov For example, the enzymatic asymmetrization of N-benzyloxycarbonyl-2-aminopropane-1,3-diol using porcine pancreas lipase (PPL) and vinyl acetate (B1210297) as the acyl donor has been studied. ntnu.no The reaction initially produces one enantiomer in high e.e., demonstrating the enzyme's ability to selectively catalyze the reaction on one of the prochiral groups. ntnu.no The effectiveness of these reactions can be influenced by the choice of enzyme, solvent, and acylating agent, with reagents like 1-ethoxyvinyl 2-furoate showing high reactivity and yielding stable products with excellent e.e. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reactions for Chromanone Synthesis

EnzymeSubstrate TypeReaction TypeProduct FeatureReference
Candida rugosa Lipase(±)-3-Acetoxymethyl-3-alkyl-7-methoxychroman-4-onesDeacetylationChiral 3-hydroxymethylchromanones researchgate.net
LipaseProchiral diesterDesymmetric hydrolysisChiral chroman skeleton rsc.org
Porcine Pancreas Lipase (PPL)Prochiral N-benzyloxycarbonyl-2-aminopropane-1,3-diolAsymmetric transesterificationChiral N-benzyloxycarbonyl-2-amino-3-hydroxypropanyl acetate ntnu.no
Candida rugosa LipaseProchiral 2,2-disubstituted 1,3-propanediolsAsymmetric desymmetrizationChiral monoesters nih.gov

Derivatization Strategies for Complex Chroman-4-one Structures

Derivatization of the chroman-4-one core is a common strategy to create diverse chemical libraries for drug discovery. researchgate.netnih.gov Modifications at the C-3 and C-4 positions are particularly prevalent, leading to compounds such as benzylidene-4-chromanones, hydrazones, and oximes. researchgate.netnih.gov

Benzylidene-4-chromanones are typically synthesized through the Claisen-Schmidt condensation reaction. wikipedia.orgijacskros.com This reaction involves the base-catalyzed condensation of a chroman-4-one with an appropriate aryl aldehyde. nih.govjst.go.jp Piperidine is often used as the base for this transformation. nih.govjst.go.jp A variety of substituted benzaldehydes can be used, allowing for the introduction of different functional groups onto the benzylidene moiety. jst.go.jp The synthesis of halogenated (E)-3-benzylidene-4-chromanone derivatives has been explored to control the molecular arrangement in the crystalline state. thieme-connect.com These reactions generally yield the (E)-isomer as the major product. nih.gov

Table 2: Synthesis of Benzylidene-4-chromanone Derivatives

Chroman-4-one ReactantAldehyde ReactantCatalyst/BaseProduct TypeReference
2,3-Dihydro-1-benzopyran-4-oneAryl aldehydePiperidine3-Benzylidene-4-chromanones nih.gov
Halogenated Chroman-4-oneBenzaldehyde derivativesPiperidine(E)-3-Benzylidene-4-chromanones thieme-connect.com
6-MethoxychromanoneSubstituted benzaldehydesNot specified6-Methoxy based chalcones ijacskros.com
Thiochroman-4-one (B147511)4-DimethylaminobenzaldehydeNot specified(Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one researchgate.net

The ketone at the C-4 position of the chroman-4-one scaffold is a versatile functional group that can be readily converted into other derivatives, such as hydrazones and oximes. researchgate.netnih.gov

Hydrazone Derivatives: Chroman-4-one hydrazones are synthesized by reacting the parent chroman-4-one with a suitable hydrazine (B178648) compound in a solvent like ethanol, often with a catalytic amount of acid. nih.govmdpi.com For example, acyl hydrazone derivatives of thiochroman-4-ones have been prepared by heating the thiochroman-4-one with a hydrazide in refluxing anhydrous methanol (B129727) with a catalytic amount of glacial acetic acid. nih.gov This derivatization has been shown to significantly enhance the biological activity of the parent compound. nih.gov

Oxime Derivatives: Oximes are prepared by reacting the chroman-4-one with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like potassium hydroxide (B78521) in ethanol. mdpi.com This reaction can lead to the formation of geometric isomers. mdpi.com

These C-4 modifications are a key strategy in creating structurally diverse chroman-4-one libraries for further investigation. researchgate.net

Synthetic Routes for Specific Halogenated Chroman-4-one Precursors and Intermediates

The synthesis of halogenated chroman-4-ones like 7-Chloro-6-fluorochroman-4-one relies on the availability of appropriately substituted precursors. The general methods for synthesizing chromones can be applied using halogenated starting materials, or by introducing halogens onto the chromone (B188151) ring in a later step. core.ac.uk

A primary method for constructing the chroman-4-one ring system is the intramolecular Friedel-Crafts cyclization. masterorganicchemistry.comresearchgate.netrsc.org This involves the cyclization of a substituted phenoxypropanoic acid. For this compound, this would typically start from a 3-chloro-4-fluorophenol, which is then converted to the corresponding 3-(3-chloro-4-fluorophenoxy)propanoic acid. The cyclization of this acid, often mediated by a strong acid or Lewis acid, yields the target chroman-4-one.

Another key synthetic strategy is the base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.org The synthesis of various halogenated 2-vinylchroman-4-ones has also been reported, starting from the corresponding halogenated 2'-hydroxyacetophenones. researchgate.net Furthermore, methods for the direct halogenation of the chromone skeleton have been developed. acs.org For instance, 3-halo-4H-chromen-4-ones can be synthesized via electrochemical halogenation of o-hydroxyaryl enaminones. scispace.com

The availability of these synthetic routes allows for the preparation of a wide range of halogenated chroman-4-one precursors, which are essential building blocks for the synthesis of complex, biologically active molecules. gu.seresearchgate.net

Chemical Derivatization and Targeted Structural Modifications of Halogenated Chroman 4 One Scaffolds

Regiospecific Functionalization of the Chroman-4-one Ring System

The chroman-4-one nucleus is a versatile scaffold that allows for functionalization at several key positions, enabling the fine-tuning of its chemical and biological properties. nih.gov The presence of activating and directing groups, including the inherent halogens, influences the reactivity and regioselectivity of further substitutions.

Strategic Substitution Patterns at C-2, C-3, C-6, C-7, and C-8 Positions

Substitutions at the C-2 position often involve the introduction of alkyl or aryl groups. gu.senih.gov For instance, the synthesis of 2-alkyl substituted chroman-4-ones is a key strategy in developing new derivatives. gu.se Studies on sirtuin 2 (SIRT2) inhibitors have shown that an alkyl chain with three to five carbons at the C-2 position is crucial for high potency. nih.govacs.org Conversely, the introduction of bulkier groups, such as a phenyl group, directly at this position can diminish biological activity. nih.gov

The C-3 position is another key site for functionalization. The synthesis of 3-(arylmethyl)chroman-4-ones, also known as homoisoflavonoids, has been achieved through methods like visible-light-driven photoredox-neutral alkene acylarylation. frontiersin.orgfrontiersin.org Additionally, bromination at the C-3 position serves as a gateway to introduce a variety of other substituents through subsequent substitution reactions. gu.se According to structure-activity relationship (SAR) studies, substitutions at C-2 and C-3 with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds. nih.gov

The aromatic ring of the chroman-4-one scaffold, specifically at the C-6, C-7, and C-8 positions , is also a prime target for modification. For the development of SIRT2 inhibitors, larger, electron-withdrawing substituents at the C-6 and C-8 positions were found to be favorable. nih.govacs.org SAR studies have also indicated that substitutions at C-6 and C-7 are critical for developing effective antidiabetic, antibacterial, and antifungal compounds, while functionalization at C-3, C-6, C-7, and C-8 can yield potent anti-inflammatory agents. nih.gov

Table 1: Strategic Substitutions on the Chroman-4-one Scaffold and Their Reported Effects

Position Type of Substituent Reported Effect/Application Reference(s)
C-2 n-propyl, n-pentyl Potent SIRT2 inhibition nih.gov, acs.org
C-2 Phenyl, Methoxyphenyl Antioxidant properties nih.gov
C-3 Arylmethyl Homoisoflavonoid synthesis frontiersin.org, frontiersin.org
C-3 Benzylidene Antioxidant properties nih.gov
C-6 Chloro, Bromo, Nitro Favorable for SIRT2 inhibition nih.gov, acs.org
C-7 Fluoro Weak SIRT2 inhibition nih.gov, acs.org
C-8 Bromo Favorable for SIRT2 inhibition nih.gov, acs.org

Impact of Halogen Substituents (Chloro and Fluoro) on Molecular Framework and Reactivity

The chloro and fluoro substituents at the C-7 and C-6 positions, respectively, are not merely passive components of the "7-Chloro-6-fluorochroman-4-one" molecule. They exert a significant influence on the molecular framework's electronic properties and reactivity. Halogens are electron-withdrawing groups, and their presence on the aromatic ring generally makes the scaffold more electron-poor. acs.org

This electron-withdrawing nature is critical for certain biological interactions. For example, in the context of SIRT2 inhibition, electron-poor chroman-4-ones are generally more potent inhibitors than their electron-rich counterparts. acs.org A comparative study of dihalogenated 2-pentylchroman-4-ones revealed that an 8-bromo-6-chloro derivative and a 6,8-dibromo derivative were potent inhibitors, while a 6,8-difluoro derivative was considerably less active. nih.govacs.org This suggests that while electron-withdrawing properties are important, the size and electronegativity of the halogen (steric and electrostatic properties) also play a crucial role. The 6-chloro substituent, in particular, was found to be more critical for activity than substituents at the 8-position. acs.org

The size difference between fluorine and chlorine also impacts molecular packing and intermolecular interactions. While fluoro substituents can enhance mesomorphism (the formation of liquid crystal phases), the bulkier chloro substituents can facilitate better molecular stacking. rsc.org In thiochroman-4-one (B147511) analogs, electron-withdrawing groups like halogens at the C-6 position have been shown to enhance antifungal activity. rsc.org The synthesis of various halogenated chroman-4-ones, such as 6-chloro-3-fluorochroman-4-one, further demonstrates the chemical tractability of these scaffolds for incorporating multiple halogen atoms. rsc.org

Design and Synthesis of Hybrid Molecules Incorporating the Halogenated Chroman-4-one Nucleus

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a well-established strategy in drug design. nih.govsciforum.net The halogenated chroman-4-one nucleus serves as an excellent foundation for creating such hybrid structures.

Integration with Five-Membered Heterocyclic Rings (e.g., Thiazolidinones, 1,2,4-Triazoles)

A prominent strategy in medicinal chemistry is the fusion of the chroman scaffold with five-membered heterocyclic rings known for their broad biological activities, such as thiazolidinones and 1,2,4-triazoles. nih.govfarmaciajournal.com

Researchers have successfully synthesized a new generation of chroman derivatives bearing these heterocyclic rings. nih.govresearchgate.net For instance, aryl triazoles incorporating a 6-fluorochroman (B116937) nucleus have been synthesized starting from 6-fluorochroman-2-carbohydrazide. This intermediate reacts with carbon disulfide and potassium hydroxide (B78521), followed by treatment with a substituted aniline (B41778) to yield 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives. nih.govresearchgate.net

Similarly, thiazolidinone-chroman hybrids have been prepared. The synthesis involves the reaction of 6-fluorochroman-2-carbohydrazide with a substituted aryl aldehyde and thioglycolic acid to produce 6-fluoro-N-(4-oxo-2-arylthiazolidinin-3-yl) chroman-2-carboxamides. nih.govresearchgate.net The synthesis of thiazolidin-4-ones from a 7-chloro-6-fluorobenzothiazole precursor further illustrates the chemical compatibility of these structural motifs. researchgate.net This approach highlights the potential to create diverse libraries of hybrid molecules by varying the substituents on the heterocyclic ring. nih.gov

Table 2: Examples of Synthesized Chroman-Heterocycle Hybrids

Chroman Scaffold Heterocyclic Ring Resulting Hybrid Compound Structure Reference(s)
6-Fluorochroman 1,2,4-Triazole 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol nih.gov, researchgate.net
6-Fluorochroman Thiazolidinone 6-fluoro-N-(4-oxo-2-arylthiazolidinin-3-yl) chroman-2-carboxamide nih.gov, researchgate.net
7-Hydroxycoumarin (related benzopyran-2-one) 1,2,4-Triazole 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one nih.gov

Molecular Hybridization with Diverse Pharmacophores

Beyond five-membered heterocycles, the halogenated chroman-4-one scaffold can be hybridized with a wide array of other pharmacophores to generate novel chemical entities. This strategy aims to combine the functionalities of both parent molecules, potentially leading to compounds with enhanced or dual activities.

Examples of this approach include:

Dibenzofuran (B1670420) Hybrids: The chroman-4-one scaffold has been combined with dibenzofuran derivatives, another class of biologically active compounds. nih.gov

Furanone Hybrids: Hybrid structures based on chromen-4-ones and furan-2(3H)-ones have been synthesized. The reaction of 3-formylchromone with 5-arylfuran-2(3H)-ones yields 3-{[2-Oxo-5-arylfuran-3(2H)-ylidene]methyl}-4H-1-benzopyran-4-ones. sciforum.net

Alkyne and N-Alkyl Hybrids: Chromone (B188151) derivatives have been functionalized with N-alkyl chains and O-alkylated alkyne groups, which act as pharmacophores for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), respectively. nih.gov

Quinoline (B57606) Hybrids: The 7-chloroquinoline (B30040) core, a well-known pharmacophore, has been linked to benzimidazole (B57391) moieties to create hybrid molecules. mdpi.com This demonstrates a common strategy of linking two distinct heterocyclic systems.

Ciminalum Hybrids: The thiazolidinone moiety itself has been used as a linker to create hybrids with other active fragments, such as Ciminalum (p-nitro-α-chlorocinnamic aldehyde), to design potential anticancer agents. nih.gov

Exploration of O-Alkyl Group Introductions and Their Conformational Effects

The introduction of O-alkyl groups, typically through the alkylation of a hydroxyl substituent on the chroman-4-one's aromatic ring, is another avenue for structural modification. These modifications can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.

The alteration of an alkoxy substituent, for example at the C-7 position, can modulate the lipophilicity of the compound. researchgate.net In a series of catecholic 3-benzylidene-chroman-4-ones, those bearing a 7-alkoxy group (where the alkyl group varied from methyl to n-butyl) were found to be potent antioxidant agents. This suggests that tuning the lipophilicity through the length of the O-alkyl chain can influence how the molecule interacts with biological systems. researchgate.net

Furthermore, the electronic effects of O-alkyl groups are significant. An O-methyl group is electron-donating, which contrasts with the electron-withdrawing nature of the halogen substituents. In studies of SIRT2 inhibitors, the introduction of an electron-donating methoxy (B1213986) group at the C-6 position led to a decrease in inhibitory activity, reinforcing the finding that an electron-poor aromatic ring is preferable for this specific target. nih.govacs.org O-alkylation has also been used to attach entire pharmacophoric groups, such as the O-alkylation of a phenolic group with an alkyne halide, to create multipotent enzyme inhibitors. nih.gov While detailed conformational analysis is complex, these findings show that the introduction of O-alkyl groups provides a powerful tool to manipulate the electronic and steric profile of the chroman-4-one scaffold, thereby influencing its orientation and binding within biological targets.

Advanced Spectroscopic Characterization and Analytical Methodologies for 7 Chloro 6 Fluorochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the connectivity of atoms and the electronic environment of each nucleus. For fluorinated compounds like 7-Chloro-6-fluorochroman-4-one, couplings between carbon, proton, and fluorine nuclei yield complex but highly informative spectra. magritek.com

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons in the heterocyclic and aromatic rings. The aliphatic protons of the chromanone core typically appear as two triplets, corresponding to the methylene (B1212753) groups at the C-2 and C-3 positions. mdpi.com The protons on the aromatic ring, H-5 and H-8, are anticipated to appear as doublets due to coupling with the adjacent fluorine atom and ortho-coupling with each other, respectively. The specific chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the halogen substituents. For instance, in related 7-chloro substituted chromanones, the aromatic protons are shifted downfield. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (2H)~ 4.5t (triplet)~ 6-7 Hz
H-3 (2H)~ 2.8t (triplet)~ 6-7 Hz
H-8~ 7.8d (doublet)J(H-F) ~ 8-10 Hz
H-5~ 7.2d (doublet)J(H-H) ~ 2-3 Hz

Note: Predicted values are based on data from analogous substituted chroman-4-one derivatives. mdpi.comrsc.orgmdpi.com

The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound structure. The carbonyl carbon (C-4) is characteristically found at the most downfield position, typically above 190 ppm. mdpi.com The carbons of the aromatic ring exhibit complex splitting patterns due to one-bond and long-range couplings with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). magritek.com The C-6 carbon, directly bonded to fluorine, will appear as a doublet with a large coupling constant (¹JCF > 240 Hz), while the adjacent carbons (C-5 and C-7) will show smaller doublet splittings. magritek.comrsc.org The presence of the chlorine atom at C-7 also influences the chemical shifts of the aromatic carbons. mdpi.com Quaternary carbons, those without attached protons (C-4a, C-6, C-7, C-8a), often show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-4 (C=O)~ 191s (singlet) or small d
C-6~ 158d (doublet)
C-8a~ 162d (doublet)
C-7~ 120d (doublet)
C-5~ 119d (doublet)
C-4a~ 118d (doublet)
C-8~ 129s (singlet)
C-2~ 68s (singlet)
C-3~ 39s (singlet)

Note: Predicted values are based on data from analogous substituted chroman-4-one derivatives. magritek.commdpi.comrsc.org The multiplicity of aromatic and benzylic carbons is influenced by C-F coupling.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching of the conjugated carbonyl group (C=O). This band is typically observed in the range of 1600-1690 cm⁻¹ for chroman-4-one systems. google.comrsc.org Other characteristic bands include those for aromatic C=C stretching, C-H stretching and bending, and the C-O ether linkage. The presence of halogens is indicated by absorptions for C-F and C-Cl bonds in the fingerprint region of the spectrum. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
StretchingAromatic C-H3100 - 3000
StretchingAliphatic C-H3000 - 2850
StretchingConjugated C=O1690 - 1650
StretchingAromatic C=C1600 - 1450
StretchingC-O-C (ether)1260 - 1200
StretchingC-F1250 - 1000
StretchingC-Cl850 - 550

Note: Expected frequencies are based on general IR correlation tables and data for related chromanone structures. google.comrsc.orgspectroscopyonline.comarkat-usa.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with confidence. mdpi.comrsc.org For this compound (C₉H₆ClFO₂), the calculated monoisotopic mass is approximately 200.0040 u. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the molecular ion peak [M]⁺, reflecting the natural abundance of the ³⁷Cl isotope. The fragmentation of chroman-4-ones often proceeds via a characteristic retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring. grafiati.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

IonDescriptionPredicted m/z
[M]⁺Molecular Ion200
[M+2]⁺Isotope Peak (³⁷Cl)202
[M - CO]⁺Loss of Carbon Monoxide172
[M - C₂H₄]⁺Retro-Diels-Alder Fragmentation172

Note: Fragmentation pathways can be complex and are predicted based on the general behavior of chroman-4-one scaffolds. grafiati.com

High-Resolution Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of purity. reachemchemicals.com High-performance liquid chromatography is the predominant technique used for these purposes in modern organic synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. reachemchemicals.comlibretexts.org It is routinely employed to assess the purity of synthesized compounds like this compound. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. youtube.com

For a moderately polar compound like this compound, a reversed-phase HPLC method is typically most effective. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A common mobile phase system would consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). iosrphr.org The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org Detection is commonly achieved using a UV detector, as the chroman-4-one core contains a strong chromophore that absorbs UV light. nih.gov A pure sample of this compound would ideally present as a single, sharp peak in the HPLC chromatogram, and its retention time is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective technique for monitoring the progress of chemical reactions. libretexts.orgresearchgate.net It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). ualberta.ca In the synthesis of chroman-4-one derivatives, TLC is indispensable for determining reaction completion. derpharmachemica.com

The process involves spotting the starting material, the product (if available as a reference), and the reaction mixture at different time intervals on a single TLC plate. gauthmath.comchemistryhall.com The plate is then developed in a suitable eluent system. As the solvent moves up the plate, the components of the mixture separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances, leading to a lower Rf value. libretexts.org

The separation is visualized, often under UV light, which makes the aromatic chromanone core visible as dark spots. ualberta.ca A reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product has appeared. chemistryhall.com The choice of eluent is critical for achieving good separation; for chroman-4-one syntheses, mixtures of heptane (B126788) or hexane (B92381) with ethyl acetate (B1210297) are commonly employed. derpharmachemica.comnih.gov

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction This table demonstrates the change in Rf values as a starting material is converted to a product. The eluent system used is 4:1 Heptane/Ethyl Acetate.

SampleRf ValueObservation
Starting Material0.65Single spot corresponding to the less polar reactant.
Reaction Mixture (t=1h)0.65 and 0.40Two spots visible, indicating an incomplete reaction with both starting material and product present.
Product0.40Single spot for the more polar product.
Reaction Mixture (t=3h)0.40A single spot, indicating the complete consumption of the starting material and formation of the product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for analyzing molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range (200-800 nm). uzh.ch The chroman-4-one scaffold contains two primary chromophores: the carbonyl group (C=O) and the substituted benzene (B151609) ring. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the key electronic transitions are:

π → π* transitions: These high-energy transitions occur within the aromatic ring's conjugated π-system. The extent of conjugation significantly influences the absorption wavelength (λmax). msu.eduutoronto.ca

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. uzh.ch

Substituents on the aromatic ring, such as the chloro and fluoro groups in this compound, can cause shifts in the absorption maxima. These auxochromes can modify the energy levels of the molecular orbitals, leading to bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. researchgate.net Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule. youtube.com

Table 2: Typical UV-Vis Absorption Data for Substituted Chroman-4-ones This table shows representative absorption maxima for different electronic transitions observed in chroman-4-one derivatives.

Compound TypeTransitionTypical λmax (nm)Molar Extinction Coefficient (ε, dm³·mol⁻¹·cm⁻¹)
Substituted Chroman-4-oneπ → π* (Aromatic K-band)~250 - 28012,000 - 18,000
Substituted Chroman-4-oneπ → π* (Aromatic B-band)~310 - 3302,500 - 4,000
Substituted Chroman-4-onen → π* (Carbonyl R-band)~340 - 3509,000 - 11,000

Note: Data is illustrative and based on findings for various substituted chromanones. researchgate.net The exact λmax and ε values for this compound would require experimental measurement.

Elemental Analysis (e.g., CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For halogen-containing compounds like this compound, specialized methods are used to determine the percentage of chlorine and fluorine. The process involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured, allowing for the calculation of the elemental composition. youtube.com

The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. youtube.com A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its purity and identity. derpharmachemica.comresearchgate.net For this compound, with a molecular formula of C₉H₆ClFO₂, the theoretical composition can be precisely calculated. chembk.com

Table 3: Comparison of Theoretical and Experimental Elemental Analysis for Chromanone Derivatives This table presents the calculated elemental composition for this compound and provides an example of typical experimental data for a related chromanone derivative.

CompoundAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)
**this compound (C₉H₆ClFO₂) **Calculated 53.89 3.01 -
(3E)-3-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methylene]chroman-4-one (C₂₁H₁₉N₃O₃) derpharmachemica.comCalculated69.795.3011.63
Found69.575.1311.39
3-[3-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]chroman-4-one (C₂₄H₁₇ClO₄) nih.govCalculated71.204.23-
Found71.274.25-

Computational Chemistry and Theoretical Investigations on 7 Chloro 6 Fluorochroman 4 One

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For 7-Chloro-6-fluorochroman-4-one, docking simulations can be employed to explore its binding modes with various protein targets.

Chroman-4-one derivatives have been investigated as inhibitors for a range of enzymes and receptors. nih.govgu.se Molecular docking studies on similar compounds have revealed key interactions that contribute to their binding affinity. The carbonyl group of the chroman-4-one core often acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of the target protein. mdpi.com The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The halogen substituents on this compound, the chloro and fluoro groups, are expected to significantly influence its binding interactions. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or tyrosine. researchgate.netnih.govsemanticscholar.org These interactions can enhance both the affinity and selectivity of the ligand for its target. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms can also modulate the electrostatic potential of the aromatic ring, influencing its interactions with the protein environment. acs.org

A hypothetical molecular docking scenario of this compound with a generic kinase active site is presented in the table below, illustrating potential interactions.

Functional Group of LigandPotential Interacting Residue in Target ProteinType of InteractionEstimated Contribution to Binding Affinity
Carbonyl oxygen (C4=O)Lysine (B10760008) (backbone NH)Hydrogen BondHigh
Benzene (B151609) ringPhenylalanineπ-π StackingModerate
7-Chloro groupGlycine (backbone C=O)Halogen BondModerate
6-Fluoro groupSerine (side chain OH)Hydrogen Bond/Halogen BondModerate
Chroman oxygen (O1)Water moleculeWater-mediated Hydrogen BondLow to Moderate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netajchem-a.comyoutube.comyoutube.com A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, DFT calculations can predict the energies of its HOMO and LUMO. The presence of the electron-withdrawing chloro and fluoro groups is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted chroman-4-one. videleaf.comrsc.orgmdpi.com This is because these halogens pull electron density from the aromatic ring, stabilizing the molecule. The HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atom of the pyranone ring, while the LUMO is expected to be distributed over the carbonyl group and the aromatic ring. DFT studies on similar chromanone derivatives have shown that the HOMO-LUMO gap can be correlated with their biological activity. researchgate.net

The following table presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, calculated using a representative DFT functional and basis set.

ParameterCalculated Value (eV)Interpretation
HOMO Energy-6.85Indicates the energy of the outermost electrons and the molecule's electron-donating ability.
LUMO Energy-2.15Represents the energy of the lowest energy empty orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.70A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.govnih.govmdpi.com This allows for the assessment of the conformational flexibility of the ligand and the protein, and the stability of their interaction. plos.org

For this compound, MD simulations can be performed on its complex with a target protein, as identified through molecular docking. The simulation would reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of key interactions, such as hydrogen bonds and halogen bonds, over the simulation time can be monitored to assess their strength and importance for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Chroman-4-one Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For halogenated chroman-4-one analogues, a QSAR model could be developed to predict their inhibitory activity against a specific target.

To build a QSAR model, a dataset of chroman-4-one derivatives with known biological activities is required. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive an equation that relates these descriptors to the biological activity.

For this compound and its analogues, important descriptors in a QSAR model would likely include those related to the properties of the halogen substituents, such as their size (steric effects), electronegativity (electronic effects), and lipophilicity. acs.org The positions of the substituents on the chroman-4-one scaffold would also be a critical factor. nih.gov A robust QSAR model can be used to predict the activity of untested compounds, prioritize candidates for synthesis, and guide the design of more potent analogues. mdpi.com

In Silico Prediction of Key Pharmacokinetic Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties at an early stage of drug discovery. nih.govnih.govnih.govspringernature.comeijppr.com

Various computational tools and web servers are available to predict the ADME properties of a molecule based on its structure. mdpi.com These predictions are based on empirical rules, such as Lipinski's rule of five, and QSAR models built on large datasets of experimental data.

For this compound, a predicted ADME profile can be generated. Key parameters include:

Absorption: Predicted intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Predicted plasma protein binding, blood-brain barrier permeability, and volume of distribution.

Metabolism: Predicted sites of metabolism by cytochrome P450 enzymes.

Excretion: Predicted clearance rate.

The following table summarizes the predicted ADME properties for this compound based on typical in silico models.

ADME ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates good absorption across the intestinal wall.
Plasma Protein BindingHigh (>90%)May affect the free concentration of the compound available to act on its target.
Blood-Brain Barrier PermeabilityLikely to crossSuggests potential for central nervous system activity.
CYP450 2D6 InhibitorLikelyPotential for drug-drug interactions.
Total ClearanceLowSuggests a longer half-life in the body.

Binding Free Energy Calculations (e.g., MM-GBSA)

Comprehensive searches of scientific literature and computational chemistry databases did not yield any specific studies reporting binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), for this compound. While computational methods are extensively used to predict the binding affinity of small molecules to biological targets, and studies on other chroman-4-one derivatives exist, research focusing on the specific binding free energy of this compound has not been published.

Therefore, no data tables or detailed research findings on this topic can be provided at this time. The application of methods like MM-GBSA would typically involve molecular dynamics simulations of the compound in complex with a specific protein target to calculate the energetic components of binding, including van der Waals forces, electrostatic interactions, and solvation energies. Such studies are crucial for understanding the molecular basis of a ligand's potency and for the rational design of new derivatives. However, the absence of such published research for this compound means that a computational assessment of its binding affinity remains an area for future investigation.

Structure Activity Relationship Sar Studies of Halogenated Chroman 4 One Derivatives

Correlative Analysis of Halogenation Patterns and Biological Potency

The introduction of halogen atoms into the chroman-4-one scaffold is a key strategy for modulating biological activity. Halogens, as electron-withdrawing groups, can significantly alter the electronic properties of the aromatic ring, which in turn affects interactions with biological targets. acs.orggu.se

Studies on various chroman-4-one derivatives have shown that halogenation can enhance biological potency. For instance, in a series of compounds evaluated as SIRT2 inhibitors, di-halogenated derivatives such as 6,8-dichloro- and 6,8-dibromo-2-pentylchroman-4-ones demonstrated significant inhibitory activity. acs.org The potency of these compounds underscores the favorable influence of electron-withdrawing substituents on the aromatic part of the molecule. acs.orggu.se Furthermore, research on spirochromanones has indicated that the introduction of chloro and fluoro groups can increase antimycobacterial activity, with di-substituted compounds showing enhanced potency over mono-substituted ones.

The following table summarizes the inhibitory potency of various halogenated chroman-4-one derivatives against SIRT2, illustrating the impact of halogenation patterns.

CompoundSubstituent at C-2Substituent at C-6Substituent at C-8Inhibition of SIRT2 (%) at 200 μMIC₅₀ (μM)
1a n-pentylClBr82 ± 0.42.5
1c n-pentylBrBr86 ± 0.61.5
1e n-pentylFF58 ± 1.114.2
1f n-pentylClH55 ± 2.9Not Determined
1j n-pentylF (at C-7)H18 ± 2.4Not Determined

Data sourced from studies on SIRT2 inhibitors. acs.org

Positional Effects of Chloro and Fluoro Substituents on Efficacy and Selectivity

The specific placement of halogen substituents on the chroman-4-one ring is a critical determinant of efficacy and selectivity. While direct SAR studies on 7-Chloro-6-fluorochroman-4-one are not extensively available in the reviewed literature, inferences can be drawn from related substituted chroman-4-ones.

The substituent at the 6-position has been shown to be more critical for activity than that at the 8-position in certain contexts. acs.org For example, a 2-pentylchroman-4-one with only a 6-chloro substituent showed a decrease in activity compared to a 6,8-dihalogenated analog, but a compound lacking any substituent at the 6-position was significantly less potent. acs.org In a separate study on chromen-4-one derivatives targeting the GPR55 receptor, substitution of a hydrogen at position 6 with a fluorine atom did not significantly alter the pharmacological behavior. acs.org However, the introduction of a chlorine atom at the same position in a similar series of compounds led to a derivative with the highest efficacy in the entire series, indicating that the nature of the halogen at C-6 is crucial. acs.org

Substitution at the 7-position has also been explored. A 7-fluorinated 2-pentylchroman-4-one derivative was found to exhibit only weak inhibitory activity against SIRT2, suggesting that fluorine at this position may not be optimal for potency in this particular assay. acs.orgnih.gov The combined effect of a chloro group at C-7 and a fluoro group at C-6, as in this compound, would likely result in a complex interplay of electronic and steric factors that would require specific biological evaluation to determine the precise impact on efficacy and selectivity.

Influence of Alkyl Chain Length and Branching at C-2 on Inhibitory Activity

The substituent at the C-2 position of the chroman-4-one scaffold plays a pivotal role in determining inhibitory activity. SAR studies on SIRT2 inhibitors have revealed that an unbranched alkyl chain of a specific length is crucial for high potency. acs.orggu.se

A series of 6,8-dibromochroman-4-one derivatives with varying alkyl chain lengths at the C-2 position were synthesized and evaluated. The results indicated that a chain length of three to five carbons is optimal for inhibitory activity. Shorter or longer chains led to a decrease in potency. This suggests that the C-2 substituent likely interacts with a hydrophobic pocket of the target enzyme, and the length of the alkyl chain is critical for optimal binding.

Furthermore, branching in the alkyl chain at the C-2 position has been shown to be detrimental to activity. For instance, an isopropyl substituent at C-2 resulted in lower activity compared to an n-propyl group, highlighting the preference for linear alkyl chains. nih.gov

The table below illustrates the effect of C-2 alkyl chain modifications on SIRT2 inhibitory activity.

CompoundSubstituent at C-2Substituent at C-6Substituent at C-8Inhibition of SIRT2 (%) at 200 μMIC₅₀ (μM)
1k n-propylBrBr76 ± 0.610.6
1l n-butylBrBr81 ± 0.72.5
1c n-pentylBrBr86 ± 0.61.5
1m n-hexylBrBr78 ± 0.67.9
1n isopropylBrBr52 ± 0.9Not Determined

Data sourced from studies on SIRT2 inhibitors. acs.orgnih.gov

Significance of Electron-Withdrawing Groups at C-6 and C-8 Positions

The electronic nature of the substituents on the aromatic ring of the chroman-4-one scaffold is a key factor influencing biological activity. Studies have consistently shown that electron-withdrawing groups at the C-6 and C-8 positions are favorable for potency. acs.orggu.se

In the context of SIRT2 inhibition, chroman-4-ones with electron-withdrawing substituents at C-6 and C-8, such as halogens, are generally more potent than those with electron-donating groups. acs.orgnih.gov For example, replacing a 6-chloro substituent with an electron-donating methoxy (B1213986) group led to a significant decrease in inhibitory activity. acs.org Conversely, replacing the 6-chloro group with a nitro group, another strong electron-withdrawing group, resulted in no significant change in activity, further supporting the importance of the electron-withdrawing nature of the substituent. acs.org

The data suggests that larger, more polarizable electron-withdrawing groups may be particularly beneficial. For instance, a 6,8-dibromo substituted chroman-4-one was found to be more potent than a 6,8-difluoro substituted analog, indicating that while electron-withdrawing character is important, other factors such as the size and polarizability of the halogen also play a role. acs.org

Stereochemical Influences on Structure-Activity Relationships

Chroman-4-ones with a substituent at the C-2 position are chiral, and the stereochemistry at this center can influence biological activity. The differential activity between enantiomers suggests that the C-2 substituent is involved in specific stereoselective interactions with the biological target.

In a study of 2-pentyl-6,8-dibromochroman-4-one as a SIRT2 inhibitor, the enantiomers were separated and evaluated individually. It was found that the (-)-enantiomer was a more potent inhibitor (IC₅₀ of 1.5 μM) compared to the (+)-enantiomer (IC₅₀ of 4.5 μM). acs.org This three-fold difference in potency highlights the importance of the stereochemical configuration at the C-2 position for effective binding to the enzyme. Such findings are crucial for the design of more potent and selective inhibitors, as the synthesis of a single, more active enantiomer can lead to improved therapeutic agents.

Pre Clinical Biological Activities of Chroman 4 One Derivatives: Mechanisms and Pathways

Enzyme Inhibition Studies and Mechanistic Insights

Chroman-4-one derivatives have been shown to interact with and inhibit a variety of enzymes, influencing key cellular signaling pathways. These interactions are fundamental to their observed biological effects.

Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase predominantly located in the cytoplasm, has emerged as a therapeutic target for a range of diseases. mdpi.com Certain small molecules with a chroman-4-one core have been identified as inhibitors of SIRT2. For instance, the compound AK-7, a carbazole (B46965) derivative, has been studied for its SIRT2 inhibitory effects. nih.govnih.gov Inhibition of SIRT2 by such molecules has been shown to modulate various cellular processes. In models of Alzheimer's disease, SIRT2 inhibition was found to improve cognitive performance and affect the processing of amyloid-β protein precursor (AβPP), leading to a decrease in the production of amyloid-β peptides. nih.gov Furthermore, studies have shown that inhibiting SIRT2 can restrain airway inflammation and oxidative damage in models of chronic obstructive pulmonary disease (COPD). nih.gov The mechanism often involves the modulation of key signaling pathways like NF-κB and MAP kinase. nih.gov While SIRT2 has multiple targets, its role in neuroinflammation and neurodegeneration makes its inhibition a key area of research for chroman-4-one derivatives. frontiersin.org

Table 1: Examples of SIRT2 Inhibitors with Chroman-4-one-related Scaffolds

CompoundTherapeutic AreaObserved EffectReference
AGK-2Alzheimer's DiseaseReduced Aβ production in vitro. nih.gov
AK-7Alzheimer's DiseaseImproved cognitive performance in vivo. nih.gov
AK-7Chronic Obstructive Pulmonary DiseaseRestrained airway inflammation and oxidative damage. nih.gov

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain and are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Some chroman-4-one derivatives have been investigated as COX inhibitors. DuP 697, for example, is a potent and selective inhibitor of COX-2, with significantly less activity against the COX-1 isoform. rndsystems.com The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The anti-inflammatory properties of these compounds are attributed to their ability to block the synthesis of prostaglandins, which are key signaling molecules in the inflammatory cascade. rndsystems.com The development of chroman-4-one based COX-2 inhibitors represents a promising avenue for new anti-inflammatory therapies. rsc.org

Table 2: COX Inhibition Profile of a Selective Chroman-4-one Derivative

CompoundIC50 COX-1 (nM)IC50 COX-2 (nM)Key FindingReference
DuP 69780010Potent and selective COX-2 inhibitor. rndsystems.com

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and motility. haematologica.orgnih.gov Dysregulation of the PI3K pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development. haematologica.orgnih.gov The pathway is initiated by the activation of receptor tyrosine kinases, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. nih.govresearchgate.net PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. nih.govplos.org While specific studies on the direct modulation of the PI3K pathway by 7-Chloro-6-fluorochroman-4-one are not extensively documented, the broader class of flavonoid and chromanone derivatives has been implicated in the modulation of this pathway. The structural similarity of chroman-4-ones to other known PI3K pathway modulators suggests that this may be a potential mechanism of action for some derivatives.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.govmdpi.com Inhibition of CYP isoforms can lead to significant drug-drug interactions. nih.gov The interaction of flavonoid derivatives, which are structurally related to chroman-4-ones, with various CYP isoforms has been studied. These studies have shown that the number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold significantly influence their inhibitory activity towards specific CYP isoforms like CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4. nih.gov For example, certain hydroxylated flavones are potent inhibitors of CYP1B1. nih.gov Given that chroman-4-ones share a common bicyclic core with flavonoids, it is plausible that they also interact with and potentially inhibit CYP isoforms, a factor that would be critical in their development as therapeutic agents. A thorough profiling of CYP inhibition is therefore an essential step in the preclinical evaluation of any new chroman-4-one derivative. sigmaaldrich.com

Beyond the well-studied enzymes, the diverse chemical space occupied by chroman-4-one derivatives allows for interaction with a variety of other protein targets. The principles of enzyme inhibition, whether competitive, non-competitive, or irreversible, are fundamental to understanding the mechanism of action of these compounds. nih.gov For instance, derivatives of chroman-4-one have been investigated for their activity as α-glucosidase inhibitors, which is relevant for the management of diabetes. nih.gov The inhibitory kinetics, often expressed as the IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), provide a quantitative measure of the potency of these compounds. nih.gov The discovery of novel enzyme targets for chroman-4-one derivatives remains an active area of research, with the potential to uncover new therapeutic applications.

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of chroman-4-one derivatives. researchgate.net These compounds have demonstrated antiproliferative and cytotoxic effects against a range of human cancer cell lines. For example, various halogenated flavanones and substituted chroman-4-ones have shown significant cytotoxic activity against cell lines such as the human breast cancer cell line (MCF-7), human leukemia cells (HL-60), and others. nih.gov In some cases, the cytotoxic potency of these derivatives has been found to be comparable or even superior to established anticancer drugs. nih.gov The mechanism of action for their anticancer effects is often multifaceted, including the induction of apoptosis (programmed cell death). The substitution pattern on the chroman-4-one scaffold plays a crucial role in determining the cytotoxic potency and selectivity of these compounds. nih.govresearchgate.net

Table 3: Examples of In Vitro Antiproliferative Activity of Chroman-4-one Derivatives

Compound TypeCell Line(s)Observed EffectReference
Halogenated flavanonesMDA-MB-231 (breast cancer)Potent cytotoxic activity (IC50 = 2.9 µM). nih.gov
2'-Chloro- or 2′-nitro-substituted chroman-4-onesBel-7402, HL-60, BGC-823, KBSignificant cytotoxic activity. nih.gov
2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one14 out of 60 NCI cancer cell linesSelective inhibitory activity. nih.gov

Evaluation against a Spectrum of Tumor Cell Lines

Derivatives of the parent structure, chroman-4-one, have demonstrated significant anticancer potential. nih.gov For instance, various natural and synthetic chroman-4-one analogs have been reported to exhibit cytotoxic activity against a range of human cancer cell lines. nih.gov The introduction of halogen atoms, such as chlorine and fluorine, into pharmacologically active scaffolds is a common strategy in medicinal chemistry to enhance efficacy. For example, 7-chloroquinoline (B30040) derivatives have shown potent cytotoxic activity across numerous cancer cell lines, including those of leukemia, lung cancer, colon cancer, melanoma, and breast cancer. nih.govmdpi.comresearchgate.net Specifically, compounds like N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have been evaluated against human colorectal cancer cell lines (HCT116, HT29, and SW620) and showed significant anticancer efficacy. mdpi.com Given these precedents, it is plausible that this compound could exhibit inhibitory activity against various tumor cell lines, although specific data remains to be elucidated.

Table 1: Representative Anticancer Activity of Related Halogenated Heterocyclic Compounds

Compound/ClassCell Lines TestedObserved Effect
7-ChloroquinolinehydrazonesNCI-60 panel (including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer)Good cytotoxic activity with submicromolar GI50 values. nih.gov
7-Chloro-(4-thioalkylquinoline) DerivativesHuman colorectal cancer (HCT116), leukemia (CCRF-CEM), lung (A549), osteosarcoma (U2OS)Pronounced selectivity and cytotoxicity, particularly against leukemia and colorectal cancer cells. mdpi.com
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)Human colorectal cancer (HCT116, HT29, SW620)High anticancer efficacy and selectivity. mdpi.com

This table is illustrative and based on related compound classes, not on direct studies of this compound.

Mechanistic Investigations of Antitumoral Action (e.g., Apoptosis Induction)

The anticancer effects of many chroman-4-one derivatives and related heterocyclic compounds are often mediated through the induction of apoptosis (programmed cell death). mdpi.complos.org For example, the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine was found to induce apoptosis in SW620 colorectal cancer cells by causing cell cycle arrest at the G2 phase and activating the intrinsic apoptotic pathway, which involves the activation of caspase-9 and executioner caspases-3 and 7. mdpi.com This process is often accompanied by an increase in reactive oxygen species (ROS) levels and subsequent nuclear fragmentation. mdpi.complos.org Similarly, other quinoline (B57606) derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells. mdpi.com It is hypothesized that this compound may exert antitumoral effects through similar mechanisms involving the induction of apoptosis, though direct experimental evidence is required for confirmation.

Antioxidant Activity and Associated Mechanisms

The chroman-4-one skeleton is a core feature of many natural antioxidants. nih.gov The antioxidant capacity of these compounds is typically evaluated through various chemical assays.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS Assays)

The antioxidant activity of chroman-4-one analogs is frequently assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is observed as a change in color. mdpi.com Numerous synthetic benzylidene chromanone derivatives have demonstrated notable DPPH radical scavenging activity. nih.gov While specific IC50 values for this compound are not available, related structures suggest it would likely possess free radical scavenging properties. The assays involve mixing the test sample with the DPPH or ABTS solution and measuring the change in absorbance spectrophotometrically. nrfhh.comnih.gov

Ferric-Reducing Antioxidant Power (FRAP) Assays

The Ferric-Reducing Antioxidant Power (FRAP) assay is another common method to determine the antioxidant capacity of compounds like chroman-4-one derivatives. nih.govsigmaaldrich.com This assay measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant agent at a low pH. sigmaaldrich.comsemanticscholar.org The increase in absorbance at a specific wavelength is proportional to the antioxidant power of the substance. mdpi.com Synthetic benzylidene chromanone derivatives have been successfully evaluated using the FRAP assay, indicating the utility of this method for the chroman-4-one class. nih.gov

Exploration of Molecular Mechanisms of Antioxidant Action

The molecular mechanism of antioxidant action for phenolic compounds like chroman-4-ones primarily involves either hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net Antioxidants can directly neutralize free radicals, transforming themselves into less reactive radicals. nih.gov The presence of hydroxyl groups on the aromatic ring is crucial for this activity. Furthermore, antioxidants can act indirectly by inhibiting enzymes that generate free radicals or by enhancing the activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase. nih.gov The organoselenium group in some related quinoline compounds has been shown to be critical for their antioxidant activity, suggesting that heteroatoms can play a significant role. nih.gov The specific mechanism for this compound would depend on its electronic properties and how the chloro and fluoro substituents influence the stability of the resulting radical after donation of a hydrogen atom or electron.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. nih.gov The chroman-4-one scaffold has been identified as a promising starting point for the development of novel antileishmanial agents. researchgate.net While direct studies on the antileishmanial activity of this compound are not extensively documented in the available literature, research on related compounds highlights the potential of this chemical class.

Thiochroman-4-one (B147511) derivatives, which are structurally similar to chroman-4-ones, have been noted for their potential as a source of antileishmanial compounds. This suggests that the broader chromanone framework is a viable pharmacophore for targeting Leishmania.

More specifically, derivatives of 6-fluorochroman-4-one (B116969) have been synthesized and evaluated for their antileishmanial properties. For instance, a study involving the microwave-mediated synthesis of 4-aminomethyl-2-{4'-(4"-chlorobenzyloxy)-phenyl}-6-fluorochroman-4-one pointed towards the exploration of this scaffold for antileishmanial activity. researchgate.net Although this compound differs from this compound, the presence of the 6-fluoro-substituted chroman-4-one core indicates that halogenated chromanones are a subject of interest in the development of antiparasitic agents.

Furthermore, other heterocyclic compounds featuring a 7-chloro substitution, such as 7-chloroquinoline derivatives, have demonstrated significant in vitro and in vivo antileishmanial activity against various Leishmania species. nih.govnih.govmdpi.com These compounds have been shown to induce alterations in the parasite's mitochondrial membrane potential and increase the production of reactive oxygen species. nih.govnih.gov While structurally distinct from chroman-4-ones, the efficacy of the 7-chloro substitution in other antileishmanial compounds underscores its potential importance for biological activity.

Compound ClassSpecific Derivative(s) StudiedActivity NotedReference
6-Fluorochroman-4-one4-aminomethyl-2-{4'-(4"-chlorobenzyloxy)-phenyl}-6-fluorochroman-4-oneInvestigated for antileishmanial activity. researchgate.net
7-Chloroquinoline7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061)Effective against L. infantum and L. amazonensis. nih.gov
7-Chloroquinoline7-chloro-N,N-dimethylquinolin-4-amine (GF1059)Highly effective against L. infantum and L. amazonensis. nih.gov
7-Chloroquinoline2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivativesPotential leishmanicidal effect against Leishmania mexicana promastigotes. mdpi.com

Other Emerging Biological Activities Discovered in Pre-clinical Research

Beyond antiprotozoal applications, the chroman-4-one scaffold, particularly halogenated derivatives, has been investigated for a range of other pharmacological activities in pre-clinical settings.

Analgesic Activity

A significant discovery has been made in the area of pain management with a derivative of 7-chlorochroman. Research has identified (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442) as a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1). nih.govacs.org The TRPV1 channel is a key player in pain signaling. This compound demonstrated good efficacy in rodent models of osteoarthritis pain. nih.govacs.org Notably, unlike first-generation TRPV1 antagonists that can cause hyperthermia, this derivative is described as "temperature-neutral," meaning it does not significantly elevate core body temperature, a major advantage for its therapeutic potential. nih.gov

Anti-inflammatory and Antiviral Activities

The introduction of fluorine into the chroman-4-one structure has been a strategy to enhance biological activity. mdpi.com Fluorinated 2-arylchroman-4-ones have shown potential as antiviral agents, specifically against the influenza A virus. nih.gov For example, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was found to be the most active in a series against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.gov

Furthermore, various chromone (B188151) and chromanone derivatives have been evaluated for anti-inflammatory effects. thieme-connect.comresearchgate.net Studies on other heterocyclic structures indicate that chloro-substitution can enhance anti-inflammatory activity. thieme-connect.com The potential for this compound to exhibit anti-inflammatory or antiviral properties remains an area for future investigation, given the activities observed in structurally related compounds.

Anticancer and Antibacterial Activities

The chroman-4-one scaffold is also prevalent in compounds designed as anticancer and antibacterial agents. researchgate.netacs.org For instance, fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors, a validated target in the treatment of hormone-dependent breast cancer. nih.gov Specifically, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) was among the most potent inhibitors identified in one study. nih.gov Additionally, various chroman-4-one derivatives have demonstrated good antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanism of action for some of these compounds involves the dissipation of the bacterial membrane potential. acs.org

ActivitySpecific Derivative(s) StudiedKey FindingsReference
Analgesic (TRPV1 Antagonist)(R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)ureaPotent, selective, and temperature-neutral TRPV1 antagonist with efficacy in rodent pain models. nih.govacs.org
Antiviral (Anti-influenza)6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneExhibited the greatest activity against influenza A (H1N1) virus in a series of fluorinated 2-arylchroman-4-ones. nih.gov
Anticancer (Aromatase Inhibitor)6-fluoro-3-(pyridin-3-yl)chroman-4-oneIdentified as a potent aromatase inhibitor. nih.gov
AntibacterialVarious 4-Chromanone derivativesGood activity against Gram-positive pathogens, including MRSA. acs.org

In Vitro Metabolic Pathways and Biotransformation Studies

Identification and Characterization of Metabolites Formed In Vitro

There is currently no publicly available data identifying or characterizing the in vitro metabolites of 7-Chloro-6-fluorochroman-4-one.

Elucidation of Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 Isoforms, Monoamine Oxidase)

Specific cytochrome P450 isoforms or monoamine oxidase enzymes involved in the metabolism of this compound have not been identified in any published research.

Investigation of Phase II Conjugation Reactions (e.g., Glucuronidation)

There are no studies available that have investigated the potential for this compound to undergo Phase II conjugation reactions such as glucuronidation.

Assessment of Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes

The metabolic stability of this compound in hepatic microsomes or isolated hepatocytes has not been reported in the scientific literature.

Future Research Directions and Uncharted Territory for Halogenated Chroman 4 Ones

Rational Design and Synthesis of Novel Halogenated Chroman-4-one Analogues with Enhanced Specificity

The future of halogenated chroman-4-ones in drug discovery hinges on the ability to design and synthesize novel analogues with high potency and specificity for their biological targets. A key strategy involves the systematic modification of the chroman-4-one core. gu.se The base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure, is a common and versatile method for assembling the chroman-4-one scaffold. acs.orgcore.ac.uk

Future synthetic efforts should focus on:

Exploring Diverse Halogenation Patterns : Research has shown that the position and nature of halogen substituents significantly influence biological activity. mdpi.com While 7-Chloro-6-fluorochroman-4-one presents a specific combination, a systematic exploration of other halogens (bromine, iodine) and different substitution positions on the aromatic ring is warranted. Studies on related chromen-4-ones have demonstrated that substituting hydrogen with fluorine or chlorine can tune pharmacological behavior. acs.org

Modifications at the C2 and C3 Positions : Introducing various substituents at the C2 and C3 positions of the chroman-4-one ring can profoundly impact target engagement and specificity. gu.se For instance, the synthesis of 2-alkyl substituted chroman-4-ones has been crucial in developing selective inhibitors for enzymes like Sirtuin 2 (SIRT2). gu.seacs.org

Improving Physicochemical Properties : High lipophilicity can limit the clinical utility of potent compounds. acs.org Future design strategies must incorporate heterofunctional groups or other moieties to enhance hydrophilicity and improve pharmacokinetic profiles, making the analogues more suitable for in vivo applications. acs.orgcore.ac.uk This approach has been successful in creating SIRT2 inhibitors with more attractive clogP values and polar surface areas. acs.org

Comprehensive Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While some biological targets for chroman-4-one derivatives have been identified, the landscape is far from fully explored. The unique electronic properties conferred by the chloro and fluoro substituents in this compound may grant it affinity for targets not previously associated with this scaffold.

Future investigations should aim to:

Screen Against Diverse Target Classes : The chroman-4-one scaffold has been associated with a range of targets including SIRT2, a class III lysine (B10760008) deacetylase implicated in cancer and aging-related diseases. acs.orgcore.ac.uk Other identified targets for related structures include the lipid-activated G protein-coupled receptor GPR55, human rhinovirus (HRV) capsids, and various kinases. acs.orgnih.gov A comprehensive screening of this compound and its analogues against panels of kinases, GPCRs, ion channels, and nuclear receptors is a critical next step.

Investigate Novel Anticancer Mechanisms : Various chromone (B188151) derivatives have been reported to exert anticancer effects through mechanisms like the inhibition of topoisomerase enzymes and Bcr-Abl tyrosine kinase. nih.gov Studies on 3-benzylidene chroman-4-ones have pointed towards the Akt enzyme as a potential target in breast cancer cells. researchgate.net It is crucial to investigate whether this compound engages these or other undiscovered oncogenic pathways.

Elucidate Peptidomimetic Potential : Chroman-4-ones can serve as scaffolds to mimic peptide β-turns, potentially acting on targets like somatostatin (B550006) receptors. gu.se This opens an avenue to explore these halogenated compounds as modulators of peptide hormone signaling pathways.

Development of Predictive Computational Models for Structure-Activity-Property Relationships

To navigate the vast chemical space of possible halogenated chroman-4-one analogues efficiently, the development of robust computational models is essential. These in silico tools can accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR) : By building QSAR models that correlate structural features of synthesized analogues with their biological activities, researchers can predict the potency of virtual compounds. Studies of related chalcones and flavones have shown that the position of halogens and other groups plays a key role in determining bioactivity, a relationship that can be modeled with QSAR. mdpi.comresearchgate.net

Molecular Docking and Binding Mode Analysis : Computational docking can elucidate the binding interactions between chroman-4-one derivatives and their protein targets. researchgate.nettandfonline.com Such studies have been used to analyze the binding of analogues to the estrogen receptor and Akt protein, providing a rationale for their observed biological effects. researchgate.net For this compound, docking studies could propose a binding mode in targets like SIRT2, guiding the design of more potent inhibitors. acs.org

ADME/Tox Prediction : In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates. mdpi.com Applying these models to novel halogenated chroman-4-one designs can help filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline.

Application of Emerging Analytical Techniques for In-depth Molecular Characterization

The unambiguous characterization of novel, complex molecules is fundamental to understanding their structure-activity relationships. The application of modern analytical techniques is critical for confirming the structure of newly synthesized halogenated chroman-4-one analogues and for studying their interactions with biological systems.

Future research should leverage:

Advanced NMR Spectroscopy : Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially for complex substitution patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition and confirmation of successful synthesis. acs.org

Specialized Bioassays : The evaluation of biological activity requires sophisticated assays. For example, fluorescence-based assays are commonly used to determine the inhibitory effect of compounds on enzymes like SIRT2. acs.orgcore.ac.uk Cellular thermal shift assays (CETSA) could be employed to confirm direct target engagement in a cellular context.

Investigation into the Broader Pharmacological Spectrum of this compound

The chroman-4-one framework is a versatile scaffold found in compounds with a remarkably broad range of pharmacological activities. nih.govresearchgate.net While initial research on a specific analogue like this compound may be focused on a single therapeutic area, there is immense potential for activity in others. A comprehensive investigation into its broader pharmacological profile is a logical and promising direction.

Future screening efforts should encompass:

Anticancer Activity : Chroman-4-one derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia, breast, lung, and colon cancer. researchgate.netnih.gov

Antimicrobial and Antiviral Effects : The scaffold is associated with antibacterial, antifungal, and antiviral properties. nih.gov For example, certain derivatives act as potent inhibitors of human rhinovirus replication. nih.gov

Anti-inflammatory and Antioxidant Potential : Many naturally occurring and synthetic chroman-4-ones exhibit significant anti-inflammatory and antioxidant activities. researchgate.netnih.gov

Central Nervous System (CNS) Activity : Halogenated chalcones, which share structural similarities, have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting a potential role for halogenated chroman-4-ones in neurodegenerative diseases. mdpi.com

Metabolic Diseases : Given the role of targets like SIRT2 and GPR55 in metabolism, and the known antidiabetic potential of some flavanones, investigating the effect of this compound on metabolic pathways is a compelling avenue. acs.orgnih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 7-Chloro-6-fluorochroman-4-one, and how should they be prioritized in experimental workflows?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the chromanone core and halogen substituents, infrared (IR) spectroscopy to confirm carbonyl (C=O) and aromatic C–Cl/F vibrations, and mass spectrometry (MS) for molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, employing programs like SHELXL for refinement . Prioritize SC-XRD when crystal growth is feasible to resolve positional ambiguities in halogen atoms.

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • Methodological Answer: Use Friedel-Crafts acylation or Claisen-Schmidt condensation as starting protocols. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Introduce fluorination and chlorination steps sequentially, leveraging regioselective catalysts (e.g., Lewis acids for Cl positioning). Purify intermediates via column chromatography with silica gel gradients, and validate purity using melting-point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for halogenated chromanones (e.g., bond-length discrepancies) be resolved?

  • Methodological Answer: Address inconsistencies by cross-validating SC-XRD results with density functional theory (DFT) calculations. For example, if C–Cl bond lengths deviate >0.02 Å from literature values (e.g., 1.74 Å in related compounds ), re-examine data collection parameters (e.g., temperature, radiation source). Use SHELX suite tools to refine thermal displacement parameters and assess twinning or disorder in crystal lattices .

Q. What experimental design strategies mitigate cytotoxicity interference when evaluating this compound’s bioactivity?

  • Methodological Answer: Pre-screen compounds using the MTT assay to establish non-toxic concentration ranges. For bioactivity studies (e.g., enzyme inhibition), incorporate negative controls with structurally analogous non-halogenated chromanones. Use dose-response curves to differentiate specific activity from nonspecific cytotoxicity, and validate results with orthogonal assays (e.g., fluorescent probes for target engagement).

Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer: Standardize protocols by documenting solvent purity, humidity controls, and catalyst batch sources. Employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, reaction time). Share raw NMR/Fourier-transform infrared (FTIR) spectra and crystallographic data (CIF files) in supplementary materials to enable cross-lab validation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer: Apply multivariate regression analysis to correlate electronic (Hammett constants) and steric (Taft parameters) effects with bioactivity. Use principal component analysis (PCA) to reduce dimensionality in datasets with >10 derivatives. Validate models via leave-one-out cross-validation and report adjusted R² values to account for overfitting .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

  • Methodological Answer: Perform molecular docking to identify potential binding pockets in target proteins. Use Gaussian or ORCA software for DFT calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Compare computed NMR chemical shifts with experimental data to validate models .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in halogenation reactions?

  • Methodological Answer: Conduct reactions in fume hoods with blast shields, using personal protective equipment (PPE) rated for halogenated compounds. Quench excess reagents (e.g., Cl₂ gas) with sodium thiosulfate. Store waste in labeled, airtight containers for halogen-specific disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.